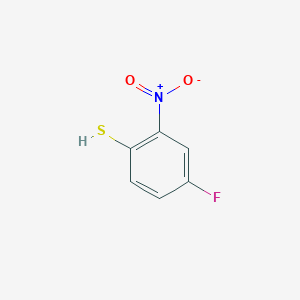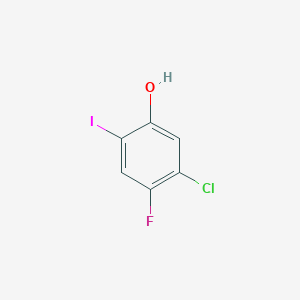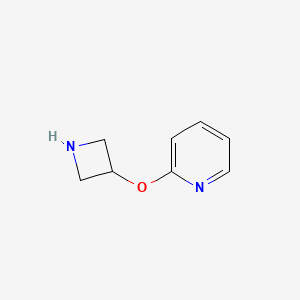
2-(2-Bromophenyl)ethanesulfonyl chloride
Übersicht
Beschreibung
“2-(2-Bromophenyl)ethanesulfonyl chloride” is an organic compound with a molecular weight of 283.57 . It is also known as Besclofenac.
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-bromophenyl)ethanesulfonyl chloride . The InChI code for this compound is 1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromophenyl)ethanesulfonyl chloride” include a molecular weight of 283.57 .Wissenschaftliche Forschungsanwendungen
Medicine: Synthesis of Pharmaceutical Compounds
2-(2-Bromophenyl)ethanesulfonyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its reactivity with amines, alcohols, and other nucleophiles makes it a valuable intermediate in creating molecules with potential therapeutic effects .
Agriculture: Pesticide Development
In agriculture, this compound serves as a precursor in the synthesis of pesticides. Its sulfonyl chloride group can be used to introduce sulfonyl functionalities into molecules, enhancing their pesticidal properties .
Material Science: Advanced Polymer Research
The compound’s ability to act as a sulfonylating agent is exploited in material science for modifying the surface properties of polymers. This can lead to the development of materials with improved durability and chemical resistance .
Environmental Science: Pollutant Degradation Studies
Researchers use 2-(2-Bromophenyl)ethanesulfonyl chloride in studies aimed at understanding the degradation of environmental pollutants. Its structural similarity to certain contaminants helps in modeling and studying degradation pathways .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, derivatives of 2-(2-Bromophenyl)ethanesulfonyl chloride are used as standards or reagents in chromatography and spectroscopy. They help in the quantification and analysis of complex mixtures .
Biochemistry: Protein Modification
Biochemists employ this compound for selective protein modification. It can be used to attach probes or markers to proteins, aiding in the study of protein function and interaction .
Pharmacology: Drug Metabolism Research
In pharmacology, 2-(2-Bromophenyl)ethanesulfonyl chloride is used to synthesize metabolites of drugs. This aids in understanding drug metabolism and the effects of various metabolites on the body .
Chemical Engineering: Process Optimization
Chemical engineers use this compound to optimize chemical processes. Its reactivity can be harnessed to improve yields and reduce by-products in industrial-scale chemical reactions .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAWRLSTJFBDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














